molecular formula C17H21N3O3 B11835849 methyl L-tryptophyl-L-prolinate

methyl L-tryptophyl-L-prolinate

Cat. No.: B11835849
M. Wt: 315.37 g/mol
InChI Key: DQLQWFVMYFPPKM-ZFWWWQNUSA-N
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Description

Methyl L-tryptophyl-L-prolinate is a compound that combines the amino acids tryptophan and proline It is a derivative of tryptophan, an essential amino acid, and proline, a non-essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl L-tryptophyl-L-prolinate typically involves the esterification of L-tryptophan and L-proline. The process begins with the protection of the amino group of L-tryptophan, followed by the coupling of the protected L-tryptophan with L-proline methyl ester. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl L-tryptophyl-L-prolinate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl L-tryptophyl-L-prolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in protein synthesis and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neurotransmitter regulation.

    Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of methyl L-tryptophyl-L-prolinate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The compound may also influence neurotransmitter pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl L-prolinate: A simpler derivative of proline.

    Methyl L-tryptophanate: A derivative of tryptophan.

    L-tryptophyl-L-prolinate: The non-methylated form of the compound.

Uniqueness

Methyl L-tryptophyl-L-prolinate is unique due to its combined structure, which incorporates both tryptophan and proline

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

methyl (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-23-17(22)15-7-4-8-20(15)16(21)13(18)9-11-10-19-14-6-3-2-5-12(11)14/h2-3,5-6,10,13,15,19H,4,7-9,18H2,1H3/t13-,15-/m0/s1

InChI Key

DQLQWFVMYFPPKM-ZFWWWQNUSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

COC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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